2-(4-Bromophenyl)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol, also known as BMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrimidinol, a type of heterocyclic compound, and is composed of two aromatic rings, a nitrogen atom, and a methyl group. BMP has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in cells. This compound has also been studied for its potential to inhibit the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism in cells. Additionally, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins in cells.
Mecanismo De Acción
The mechanism by which 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol acts on the enzymes DHFR, GSK-3, and COX-2 is not yet fully understood. However, it is believed that this compound binds to the active sites of the enzymes, blocking their activity. This inhibition of the enzymes' activity leads to a decrease in the production of folate, glycogen, and prostaglandins, respectively.
Biochemical and Physiological Effects
The inhibition of DHFR, GSK-3, and COX-2 by this compound can have a variety of biochemical and physiological effects. Inhibition of DHFR can lead to a decrease in folate production, which can affect the production of DNA and other cellular components. Inhibition of GSK-3 can lead to a decrease in glycogen production, which can affect the metabolism of glucose and other carbohydrates. Inhibition of COX-2 can lead to a decrease in prostaglandin production, which can affect the regulation of inflammation and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, this compound is relatively expensive, and its effects on the enzymes DHFR, GSK-3, and COX-2 are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol and its effects on the enzymes DHFR, GSK-3, and COX-2. One potential direction is to further investigate the mechanism by which this compound binds to the active sites of the enzymes. Another potential direction is to investigate the effects of this compound on other enzymes and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound and its derivatives. Finally, research could be conducted to investigate the potential toxicity of this compound and its derivatives.
Métodos De Síntesis
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol can be synthesized from the reaction of 4-bromophenylacetic acid and 6-methyl-4-pyrimidinol. In this reaction, the 4-bromophenylacetic acid is treated with a base, such as sodium hydroxide, to form a salt. This salt is then reacted with 6-methyl-4-pyrimidinol in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPRRJUFLDOCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651054 |
Source
|
Record name | 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-52-4 |
Source
|
Record name | 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.